Phenethyl octanoate

Catalog No.
S1916866
CAS No.
5457-70-5
M.F
C16H24O2
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl octanoate

CAS Number

5457-70-5

Product Name

Phenethyl octanoate

IUPAC Name

2-phenylethyl octanoate

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3

InChI Key

ASETYIALRXDVDF-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1

The exact mass of the compound Phenethyl octanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl octanoate is a long-chain ester formed from phenethyl alcohol and octanoic acid, utilized primarily in the flavor, fragrance, and specialty formulation sectors. Characterized by a high boiling point of 295–296 °C and a highly lipophilic profile (logP ~5.10–5.35), it functions as a heavy, substantive base note with waxy, cocoa, and wine-like olfactory properties. Its structural composition, featuring an eight-carbon fatty acid chain, significantly reduces its volatility compared to shorter-chain analogs, making it a critical raw material for applications requiring prolonged scent retention, high-temperature processing stability, and seamless integration into lipid-rich matrices[1].

Attempting to substitute phenethyl octanoate with its most common in-class analog, phenethyl acetate, fundamentally alters both the physical behavior and the sensory profile of a formulation. Phenethyl acetate is a highly volatile top-to-middle note with a vapor pressure of approximately 0.056 mmHg at 25 °C, which evaporates rapidly and provides a sharp, fresh floral aroma. In contrast, the extended octanoate chain drops the vapor pressure to an estimated 0.000107 mmHg, transforming the molecule into a long-lasting fixative. Furthermore, substituting with shorter-chain esters in lipid-heavy or wax-based formulations leads to poor phase partitioning and premature off-gassing, as the lower logP of the acetate (2.30) cannot match the hydrophobic compatibility of the octanoate (logP > 5.0) [1].

Volatility and Fixative Substantivity

The length of the carboxylic acid chain directly dictates the volatility and functional lifespan of the ester in open-air applications. Phenethyl octanoate exhibits a boiling point of 295–296 °C and an estimated vapor pressure of 0.000107 mmHg at 25 °C. In direct comparison, the benchmark phenethyl acetate boils at 238 °C and exerts a vapor pressure of 0.056 mmHg [1]. This difference of over two orders of magnitude in vapor pressure means the octanoate remains on substrates significantly longer, acting as a structural fixative rather than a transient volatile.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data0.000107 mmHg
Comparator Or BaselinePhenethyl acetate (0.056 mmHg)
Quantified Difference~520x lower vapor pressure for the octanoate
ConditionsStandard ambient temperature (25 °C)

Procurement teams must select the octanoate when formulating long-lasting base notes or products exposed to ambient air for extended periods, as the acetate will evaporate prematurely.

Lipophilicity and Formulation Phase Compatibility

Formulation compatibility in wax, oil, or heavy emulsion bases requires a high degree of lipophilicity to prevent the fragrance or flavor from partitioning into aqueous phases or weeping out of the matrix. Phenethyl octanoate possesses an estimated logP (octanol/water partition coefficient) of 5.10 to 5.35. The standard substitute, phenethyl acetate, has a logP of only 2.30 [1]. This substantial increase in hydrophobicity ensures that the octanoate remains completely solubilized in non-polar environments, such as cosmetic lipids, solid perfumes, and high-fat food matrices.

Evidence DimensionLogP (octanol/water partition coefficient)
Target Compound Data5.10 - 5.35
Comparator Or BaselinePhenethyl acetate (2.30)
Quantified Difference+2.8 to +3.05 logP units (significantly higher lipophilicity)
ConditionsStandard octanol/water partition modeling

Buyers formulating solid perfumes, lip balms, or high-fat confections require the higher logP of the octanoate to ensure the compound does not separate or wash out of the lipid matrix.

Odor Threshold and Sensory Impact in Complex Matrices

In complex hydroalcoholic matrices such as aged wines and spirits, heavier esters provide critical deep-note sensory impacts at very low concentrations. Analytical studies of sherry wines demonstrate that phenethyl octanoate has an odor perception threshold of approximately 0.03 to 0.275 mg/L, contributing sweet, waxy, and cocoa/brandy notes. In the same matrices, lighter esters like phenethyl acetate require higher concentrations (often measured between 0.1 to 3.4 mg/L depending on the study) to surpass perception thresholds for their floral notes [1]. The lower threshold of the octanoate allows it to impart significant depth to a flavor profile without requiring high volumetric dosing.

Evidence DimensionOdor perception threshold in 14% v/v ethanol/water
Target Compound Data0.03 - 0.275 mg/L
Comparator Or BaselinePhenethyl acetate (0.1 - 3.4 mg/L)
Quantified DifferenceOctanoate demonstrates a lower detection threshold, requiring significantly less mass to achieve sensory impact
ConditionsSensory panel evaluation in 14% v/v ethanol/water matrix

Flavorists and procurement officers can achieve target waxy/wine-like baseline profiles at lower dosage rates, optimizing raw material costs in beverage formulations.

Lipid-Rich Cosmetic Fragrances

Directly utilizing its high logP (>5.0), phenethyl octanoate is the correct choice for solid perfumes, heavy creams, and lip balms where lighter esters would cause phase instability or rapid evaporation [1].

Base Note Fixation in Fine Perfumery

Driven by its exceptionally low vapor pressure (0.000107 mmHg), it serves as an anchor for lighter floral top notes, extending the overall substantivity of the fragrance profile on the skin[1].

Aged Beverage and Confectionery Flavoring

Leveraging its low odor threshold and specific waxy, cocoa, and brandy-like sensory profile, it is used to replicate the complex, barrel-aged depth in imitation spirits, sherry-type flavorings, and rich chocolate or caramel confections [2].

Physical Description

Colourless oily liquid; mild fruity wine-like odou

XLogP3

5.1

Density

d20 0.947
0.973-0.977 (20°)

UNII

89J4RI53EZ

Other CAS

5457-70-5

Wikipedia

Phenethyl octanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Octanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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